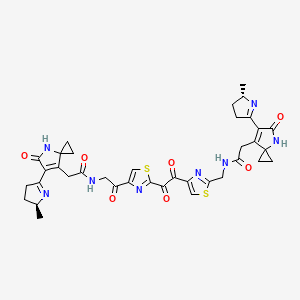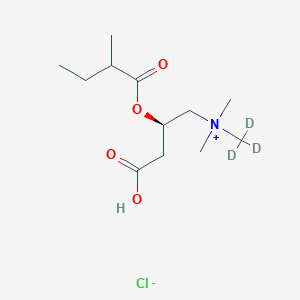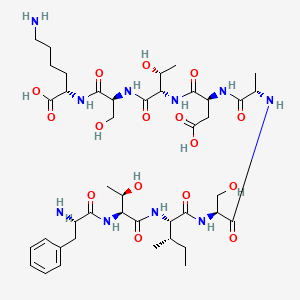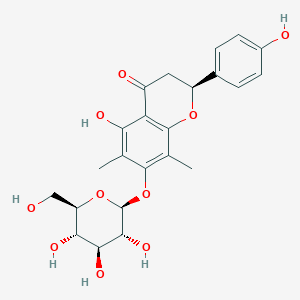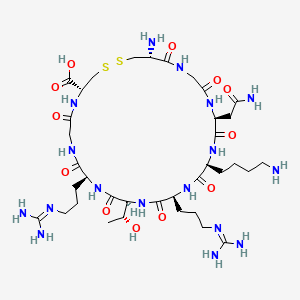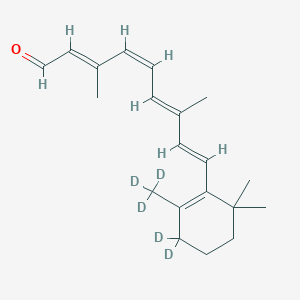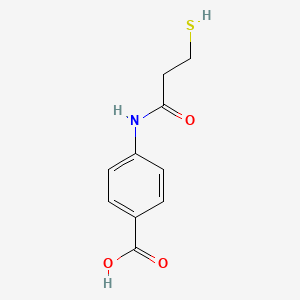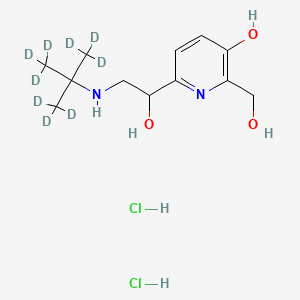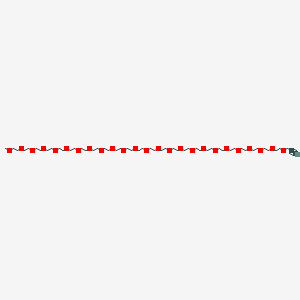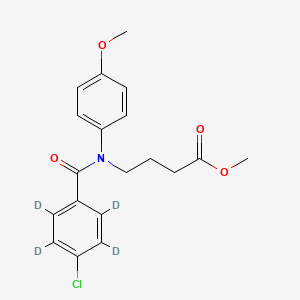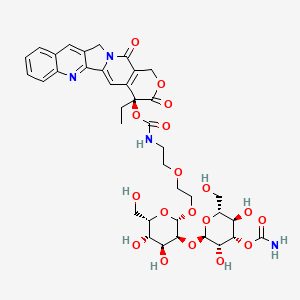
Pyroxsulam-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyroxsulam-13C,d3: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Pyroxsulam. Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants. The labeling with 13C and deuterium allows for detailed tracking and analysis in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyroxsulam-13C,d3 involves the incorporation of 13C and deuterium into the Pyroxsulam molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route may vary depending on the desired labeling pattern and the availability of labeled starting materials .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to handle the labeled materials safely and efficiently. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyroxsulam-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
Chemistry: Pyroxsulam-13C,d3 is used in chemical research to study reaction mechanisms and pathways. The labeled isotopes allow for precise tracking of the compound through various reactions, providing valuable insights into the behavior of Pyroxsulam and its derivatives .
Biology: In biological research, this compound is used to study the metabolism and distribution of Pyroxsulam in living organisms. The labeled isotopes enable researchers to trace the compound’s movement and transformation within biological systems .
Medicine: this compound is used in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of Pyroxsulam. The labeled isotopes help researchers understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Industry: In industrial applications, this compound is used to develop and optimize herbicide formulations. The labeled isotopes provide valuable information on the stability and efficacy of Pyroxsulam in various formulations and environmental conditions .
Mechanism of Action
Pyroxsulam-13C,d3 exerts its effects by inhibiting acetolactate synthase, an enzyme involved in the synthesis of branched-chain amino acids in plants. This inhibition disrupts the production of essential amino acids, leading to the death of the target plants. The labeled isotopes allow for detailed studies of the molecular targets and pathways involved in this mechanism .
Comparison with Similar Compounds
Pyroxsulam: The non-labeled version of Pyroxsulam.
Mesosulfuron-methyl: Another acetolactate synthase inhibitor used as a herbicide.
Pinoxaden: A herbicide with a different mode of action but used for similar purposes
Uniqueness: Pyroxsulam-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for research in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H13F3N6O5S |
|---|---|
Molecular Weight |
438.36 g/mol |
IUPAC Name |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(trideuterio(113C)methoxy)-4-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3 |
InChI Key |
GLBLPMUBLHYFCW-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=NC=CC(=C1S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)OC)OC)C(F)(F)F |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
